molecular formula C10H7BrClN B598099 3-Bromo-4-chloro-6-methylquinoline CAS No. 1204810-41-2

3-Bromo-4-chloro-6-methylquinoline

Cat. No.: B598099
CAS No.: 1204810-41-2
M. Wt: 256.527
InChI Key: KSQWQGWULHWFOA-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-6-methylquinoline is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of bromine, chlorine, and methyl groups in this compound makes it a compound of interest for various synthetic and pharmacological studies.

Preparation Methods

The synthesis of 3-Bromo-4-chloro-6-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 6-methylquinoline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions on the quinoline ring.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods are designed to be scalable and efficient, ensuring the consistent production of high-purity this compound.

Chemical Reactions Analysis

3-Bromo-4-chloro-6-methylquinoline undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-4-chloro-6-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-6-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved .

Comparison with Similar Compounds

3-Bromo-4-chloro-6-methylquinoline can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-bromo-4-chloro-6-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQWQGWULHWFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671152
Record name 3-Bromo-4-chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204810-41-2
Record name 3-Bromo-4-chloro-6-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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